REACTION_SMILES
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[Br:16][N:17]1[C:18](=[O:19])[CH2:20][CH2:21][C:22]1=[O:23].[CH3:1][c:2]1[n:3](-[c:8]2[c:9]([C:10]#[N:11])[cH:12][cH:13][cH:14][cH:15]2)[cH:4][c:5]([CH3:7])[n:6]1.[CH3:24][C:25]#[N:26]>>[CH3:1][c:2]1[n:3](-[c:8]2[c:9]([C:10]#[N:11])[cH:12][cH:13][cH:14][cH:15]2)[c:4]([Br:16])[c:5]([CH3:7])[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cn(-c2ccccc2C#N)c(C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Type
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product
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Smiles
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Cc1nc(C)n(-c2ccccc2C#N)c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |